6beta-Hydroxy-dehydrochloromethyltestosterone
Overview
Description
6beta-Hydroxy-dehydrochloromethyltestosterone is a synthetic anabolic-androgenic steroid It is a derivative of chloromethyltestosterone, modified to include a hydroxyl group at the 6beta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy-dehydrochloromethyltestosterone typically involves multiple steps starting from chloromethyltestosterone. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 6beta position. This can be achieved using reagents such as osmium tetroxide (OsO4) or other hydroxylating agents under controlled conditions.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and adhering to safety and environmental regulations. Techniques such as continuous flow chemistry might be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group at the 6beta position can undergo oxidation to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter other functional groups.
Substitution: Various substitution reactions can be performed on the chloromethyl group or other positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other organometallic reagents.
Major Products:
Oxidation Products: Ketones or carboxylic acids depending on the extent of oxidation.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted steroids depending on the nucleophile used.
Scientific Research Applications
6beta-Hydroxy-dehydrochloromethyltestosterone has several applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including protein synthesis and cell growth.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects, such as muscle wasting diseases.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mechanism of Action
The mechanism of action of 6beta-Hydroxy-dehydrochloromethyltestosterone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The hydroxyl group at the 6beta position may influence the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Chloromethyltestosterone: The parent compound without the hydroxyl group.
Methandrostenolone: Another anabolic steroid with similar anabolic effects but different structural modifications.
Oxandrolone: A synthetic anabolic steroid with a different substitution pattern.
Uniqueness: 6beta-Hydroxy-dehydrochloromethyltestosterone is unique due to the presence of the hydroxyl group at the 6beta position, which can alter its pharmacokinetic properties and biological activity compared to other similar steroids. This modification may enhance its anabolic effects while potentially reducing androgenic side effects.
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17S)-4-chloro-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO3/c1-18-7-6-14(22)17(21)16(18)15(23)10-11-12(18)4-8-19(2)13(11)5-9-20(19,3)24/h6-7,11-13,15,23-24H,4-5,8-10H2,1-3H3/t11-,12+,13+,15-,18-,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVLKKXLCOUHPO-MNPQAXFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4=C(C(=O)C=CC34C)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=C(C(=O)C=C[C@]34C)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043257 | |
Record name | 6beta-Hydroxy-dehydrochloromethyltestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25486-01-5 | |
Record name | 6beta-Hydroxy-dehydrochloromethyltestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6beta-Hydroxy-dehydrochloromethyltestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-HYDROXY-DEHYDROCHLOROMETHYLTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L726LN9HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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